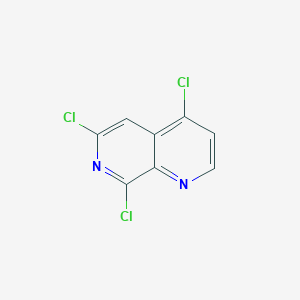

4,6,8-三氯-1,7-萘啶

描述

The compound 4,6,8-Trichloro-1,7-naphthyridine is a derivative of the naphthyridine family, which is a class of compounds known for their diverse chemical properties and potential applications in various fields such as organic semiconductors, antivertigo agents, and anti-inflammatory drugs. The naphthyridine core structure is characterized by a two nitrogen atoms in a fused bicyclic ring system, which can be further substituted with various functional groups to alter its chemical behavior and properties.

Synthesis Analysis

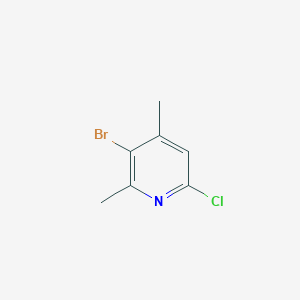

The synthesis of naphthyridine derivatives often involves multi-step reactions, including condensation, substitution, and cycloaddition processes. For instance, the synthesis of 4,8-substituted 1,5-naphthyridines involves a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of palladium acetate, yielding a series of compounds with high thermal stability and phase transition temperatures above 186°C . Similarly, the synthesis of tetrahydro-1,6-naphthyridine derivatives is achieved through chemical modification of pyridine derivatives or condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation . The synthesis of 1,8-naphthyridine derivatives can also involve cyclocondensation reactions with hydrazides to produce compounds with potential anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a fused bicyclic ring system with nitrogen atoms. The crystal structures of some derivatives, such as 1b, 1e, and 1f, crystallize in the monoclinic crystal system with specific space groups . The molecular orbitals of these compounds have been studied using quantum chemical calculations, revealing the lowest unoccupied molecular orbitals (LUMO) and the highest occupied molecular orbitals (HOMO) .

Chemical Reactions Analysis

Naphthyridine derivatives exhibit diverse reactivity with nucleophiles, leading to various substitution patterns. For example, the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines can result in mono- or di-amino-substituted derivatives, depending on the experimental conditions . Additionally, unexpected rearrangements can occur during the synthesis of some diamino derivatives, leading to the formation of 1-oxo derivatives of dihydro-naphthyridines .

Physical and Chemical Properties Analysis

Naphthyridine derivatives exhibit a range of physical and chemical properties, including high thermal stability and phase transition temperatures . They also show low optical band gaps, which are indicative of their potential use in opto-electronic applications such as OLEDs . The electron affinities and ionization potentials of these materials make them suitable for use as electron-transport materials and hole-injecting/hole-transport materials . The fluorescence properties of these compounds are also noteworthy, with blue fluorescence observed in both dilute solutions and the solid state .

科学研究应用

化学反应与转化

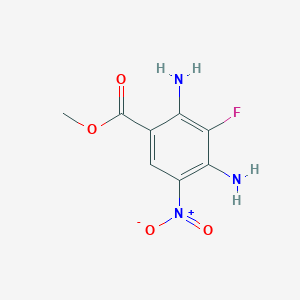

4,6,8-三氯-1,7-萘啶参与多种化学反应和转化。研究表明其反应性,导致形成不同的产物,例如 2-氨基-1,7-萘啶和其他胺化衍生物。这包括与液氨中的钾酰胺的反应,展示了其在化学转化中的多功能性 (Plas, Woźniak, & Veldhuizen, 2010)。

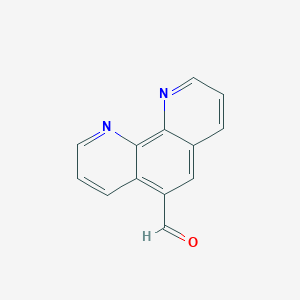

配体合成和络合性质

该化合物用于合成各种配体。例如,它已被用于通过 Stille 偶联和 Friedlander 缩合等方法来创建二齿和三齿配体。这些配体反过来又用于构建钌(II)配合物,表明其在复杂金属结构开发中的作用 (Singh & Thummel, 2009)。

催化

在催化领域,4,6,8-三氯-1,7-萘啶衍生物发挥着重要作用。例如,它们参与了使用有机催化剂进行杂环多组分合成的有效、可持续和绿色方案 (Ghiai, Alavinia, & Ghorbani‐Vaghei, 2022)。

光致发光性质

一些研究探索了衍生自 4,6,8-三氯-1,7-萘啶的化合物的发光性质。这些衍生物在发光领域展示了有前景的应用,表明它们在发光材料和传感器中的潜在用途 (Zuo, Fu, Che, & Cheung, 2003)。

有机半导体材料

此外,4,6,8-三氯-1,7-萘啶衍生物已被合成用作有机半导体材料。这些材料表现出高热稳定性和荧光等特性,使其适用于各种电子应用,特别是在 OLED 的开发中 (Wang, Chen, Liu, Wang, Chang, Zhu, & Li, 2012)。

氟离子传感

4,6,8-三氯-1,7-萘啶的衍生物也已用于阴离子识别和传感。具体而言,它们已显示出传感氟离子的功效,这在环境监测和分析化学应用中至关重要 (Chahal, Dar, & Sankar, 2018)。

安全和危害

属性

IUPAC Name |

4,6,8-trichloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-2-12-7-4(5)3-6(10)13-8(7)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWXAIRRMCXMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855981 | |

| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,8-Trichloro-1,7-naphthyridine | |

CAS RN |

931100-02-6 | |

| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

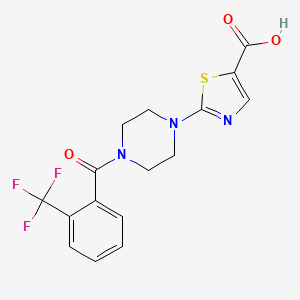

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)

![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)